Diethyl carbonate-13C5
Overview
Description
Diethyl carbonate-13C5 is a stable isotopic form of diethyl carbonate, where five carbon atoms are replaced with the carbon-13 isotope. This compound is a colorless, flammable liquid with a fruity odor. It is widely used in various industries, including pharmaceuticals, cosmetics, and polymers.
Mechanism of Action
Target of Action
Diethyl carbonate-13C5, also known as DEC-13C5, is an isotopically labeled variant of diethyl carbonate (DEC), a well-known linear organic carbonate DEC is widely used in various applications, including as a fuel additive, an electrolyte for lithium-ion batteries, and in the production of polycarbonates .
Mode of Action
For instance, when used as an electrolyte in lithium-ion batteries, DEC facilitates the movement of lithium ions, which is crucial for the battery’s operation .
Biochemical Pathways
Given its use in lithium-ion batteries, it may play a role in the electrochemical processes within these batteries .
Result of Action
In the context of lithium-ion batteries, dec-13c5, like dec, likely contributes to the efficient movement of lithium ions, which is essential for the battery’s performance .
Action Environment
The action, efficacy, and stability of DEC-13C5 can be influenced by various environmental factors. For instance, in the context of lithium-ion batteries, factors such as temperature and the presence of other electrolytes can impact the performance of DEC-13C5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl carbonate-13C5 can be synthesized through several methods:
Phosgenation of Ethanol: This method involves reacting phosgene with ethanol, producing hydrogen chloride as a byproduct.
Oxidative Carbonylation of Ethanol: This method involves the reaction of ethanol with carbon monoxide and oxygen in the presence of a catalyst.
Transesterification of Carbonate: This method involves the reaction of dimethyl carbonate with ethanol.
Alcoholysis of Urea: This method involves the reaction of urea with ethanol, producing diethyl carbonate and ammonia.
Ethanolysis of Carbon Dioxide: This method involves the direct reaction of carbon dioxide with ethanol.
Ethyl Nitrite Route: This method involves the reaction of ethyl nitrite with carbon monoxide.
Industrial Production Methods
Industrial production of this compound typically involves the oxidative carbonylation of ethanol or the transesterification of dimethyl carbonate due to their relatively safer and more efficient processes .
Chemical Reactions Analysis
Types of Reactions
Diethyl carbonate-13C5 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form carbon dioxide and ethanol.
Reduction: It can be reduced to form ethanol and carbon monoxide.
Substitution: this compound can undergo nucleophilic substitution reactions to form various esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products
Oxidation: Carbon dioxide and ethanol.
Reduction: Ethanol and carbon monoxide.
Substitution: Various esters and ethers.
Scientific Research Applications
Diethyl carbonate-13C5 has numerous scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is used in the formulation of pharmaceuticals.
Industry: It is used in the production of polymers and polycarbonates.
Comparison with Similar Compounds
Similar Compounds
Dimethyl Carbonate-13C3: Similar to diethyl carbonate-13C5 but with methyl groups instead of ethyl groups.
Ethylene Carbonate-13C3: Similar to this compound but with an ethylene group instead of ethyl groups.
Propylene Carbonate-13C3: Similar to this compound but with a propylene group instead of ethyl groups.
Uniqueness
This compound is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques .
Properties
IUPAC Name |
di(1,2-13C2)ethyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3/i1+1,2+1,3+1,4+1,5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFBSDVPJOWBCH-CVMUNTFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2]O[13C](=O)O[13CH2][13CH3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745911 | |
Record name | Bis[(~13~C_2_)ethyl] (~13~C)carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1078126-79-0 | |
Record name | Bis[(~13~C_2_)ethyl] (~13~C)carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1078126-79-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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